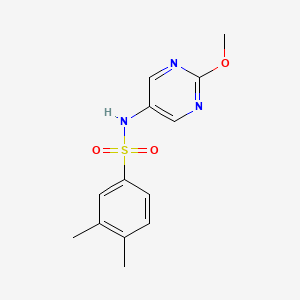
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide, also known as MDPB, is a sulfonamide derivative that has been extensively studied for its potential use in the treatment of various diseases. MDPB has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticonvulsant effects.
科学的研究の応用
Pharmacological Characterization and Receptor Antagonism
Research has identified compounds structurally related to N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide as potent selective antagonists for certain receptors, like the endothelin ET(A) receptor. For example, YM598, a novel selective endothelin ET(A) receptor antagonist, has been synthesized to exhibit superior antagonistic activity and higher selectivity in vitro and in vivo compared to bosentan, an ET(A)/ET(B) non-selective antagonist (Yuyama et al., 2003). Additionally, research into the prevention of subarachnoid hemorrhage-induced cerebral vasospasm has explored the effectiveness of oral treatment with endothelin (ET) receptor antagonists, highlighting the potential therapeutic applications of these compounds (Zuccarello et al., 1996).
Molecular Dynamics and Chemical Properties
Studies have also delved into the molecular dynamics and corrosion inhibition properties of related compounds, providing insights into the chemical behavior and potential applications in materials science. For instance, the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations, shedding light on their global reactivity parameters and binding energies on metal surfaces (Kaya et al., 2016).
Photodynamic Therapy and Cancer Treatment
Further research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed promising photophysical and photochemical properties for applications in photodynamic therapy, a treatment method for cancer. These studies have focused on the synthesis, characterization, and evaluation of new compounds for their suitability as photosensitizers due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Antitumor and Antifungal Activities
Research into sulfonamide-focused libraries has identified compounds with significant antitumor and antifungal activities. This includes the evaluation of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide, demonstrating the potential of these compounds in developing new therapeutic agents for various diseases (Owa et al., 2002).
作用機序
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Related compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that the compound could be utilized as a biomaterial or organic compound for life science related research .
Pharmacokinetics
The compound is a solid at room temperature and can be stored at -20°c for up to 3 years . These properties may influence its bioavailability.
Result of Action
Related compounds have shown to inhibit collagen prolyl-4-hydroxylase, suggesting potential anti-fibrotic activity .
Action Environment
The action, efficacy, and stability of N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide can be influenced by various environmental factors. For instance, the compound is stable under room temperature conditions, but its stability may vary elsewhere .
特性
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-4-5-12(6-10(9)2)20(17,18)16-11-7-14-13(19-3)15-8-11/h4-8,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJVWBOLMEISO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

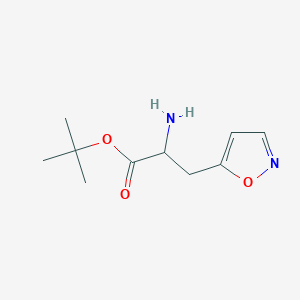
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2377017.png)

![[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2377023.png)
![(5-Bromofuran-2-yl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2377025.png)
![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2377026.png)
amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid](/img/structure/B2377029.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2377031.png)
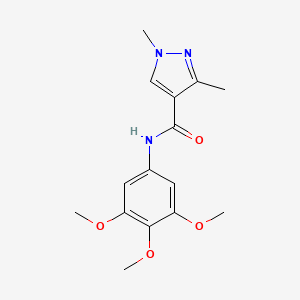
![5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2377033.png)
![8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377034.png)
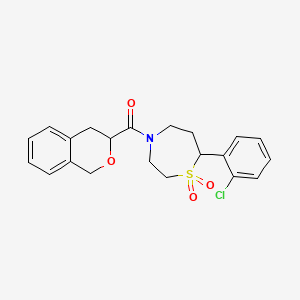
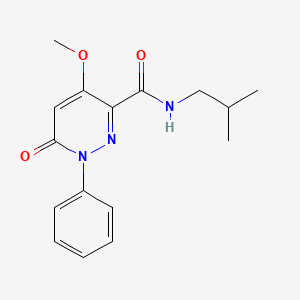
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2377037.png)